DL-threo-3-Hydroxyaspartic acid

Description

(3S)-3-hydroxy-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

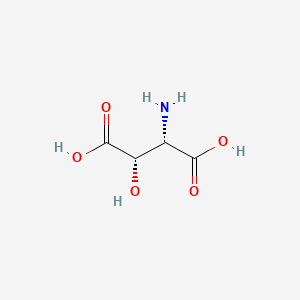

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of DL-threo-3-Hydroxyaspartic Acid: A Technical Guide

Abstract

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a classical and pivotal pharmacological tool in the study of excitatory neurotransmission. Its primary mechanism of action is the competitive inhibition of Excitatory Amino Acid Transporters (EAATs), the key regulators of extracellular glutamate concentration in the central nervous system. This technical guide provides an in-depth exploration of DL-THA's molecular interactions with EAAT subtypes, a summary of its inhibitory potency, detailed protocols for key experimental assays, and a discussion of its role as a transportable inhibitor and potential false neurotransmitter. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Core Mechanism of Action: Competitive Inhibition of EAATs

This compound is a structural analog of the excitatory amino acids L-glutamate and L-aspartate. This structural similarity allows it to bind to the substrate recognition site of Excitatory Amino Acid Transporters. By occupying this site, DL-THA competitively blocks the binding and subsequent reuptake of glutamate from the synaptic cleft and extrasynaptic spaces.[1] This inhibition of glutamate transport leads to an elevation of extracellular glutamate levels, which can potentiate signaling at glutamate receptors and, at high concentrations, lead to excitotoxicity.[2]

The interaction of DL-THA with EAATs is subtype-dependent. It functions as a transportable competitive inhibitor for EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), and EAAT4. This means that while it blocks the uptake of glutamate, DL-THA itself is a substrate that can be translocated across the membrane by these transporters. In contrast, for EAAT5, which is primarily expressed in the retina, DL-THA acts as a non-transportable competitive inhibitor , meaning it binds to the transporter but is not translocated.[3]

Signaling Pathway: Inhibition of Glutamate Uptake

The following diagram illustrates the competitive inhibition of EAATs by DL-THA at a glutamatergic synapse.

Quantitative Pharmacology

The inhibitory potency of DL-THA and its L-isomer has been quantified against various EAAT subtypes using different experimental systems. The reported values for the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) can vary depending on the assay, cell type, and species of the transporter used.

| Compound | Transporter Subtype | Species | Experimental System | Assay Type | Potency Value (µM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 11 | |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 19 | |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT3 (EAAC1) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 14 | |

| DL-threo-β-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | COS-1 Cells | Glutamate Uptake | IC50 = 96 | [4] |

| DL-threo-β-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | COS-1 Cells | Glutamate Uptake | IC50 = 31 | [4] |

| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Human | Xenopus Oocytes | Electrophysiology | Ki = 0.6 | [4] |

| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Human | Xenopus Oocytes | Electrophysiology | Ki = 2.5 | [4] |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.6 | |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.8 | |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT3 (EAAC1) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.2 |

Secondary Mechanism: A False Neurotransmitter

Because DL-THA is a substrate for EAATs located on presynaptic terminals (primarily EAAT3), it can be taken up into the cytoplasm of these neurons. Once inside, it can be packaged into synaptic vesicles. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing DL-THA into the synaptic cleft in a calcium-dependent manner. In this context, DL-THA acts as a "false transmitter," being released alongside or in place of endogenous glutamate and aspartate. This phenomenon has been demonstrated in neocortical minislices, where pre-accumulated DL-THA was released upon potassium stimulation in a manner sensitive to tetanus toxin, a blocker of vesicular exocytosis.

Experimental Protocols

The characterization of DL-THA's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

[³H]-D-Aspartate Uptake Assay

This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, [³H]-D-aspartate, which is a commonly used surrogate for glutamate.

Objective: To determine the Ki of DL-THA for EAAT subtypes expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) are cultured in appropriate media and seeded into 24- or 48-well plates coated with poly-D-lysine. Cells are grown to confluence.

-

Preparation of Assay Buffer: A Krebs-Ringer buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES, 10 mM D-glucose, pH 7.4) is prepared and warmed to 37°C.

-

Assay Procedure:

-

The growth medium is aspirated, and the cells are washed twice with the warm assay buffer.

-

Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test inhibitor (DL-THA) prepared in the assay buffer.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and unlabeled D-aspartate (to achieve a desired final concentration, typically near the Km value) along with the corresponding concentration of DL-THA.

-

The incubation proceeds for a short period (e.g., 5-10 minutes) at 37°C, ensuring that uptake is in the linear range.

-

The reaction is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

The radioactivity in the lysate is quantified using a liquid scintillation counter.

-

A parallel set of wells is used to determine the protein concentration (e.g., via a BCA assay) to normalize the uptake values.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate) or a potent broad-spectrum EAAT inhibitor (e.g., TBOA) and is subtracted from all values.

-

The IC50 value for DL-THA is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for the transporter.

-

Electrophysiological Recording in Xenopus Oocytes

This technique measures the ion currents associated with transporter activity, providing a real-time assessment of both substrate transport and competitive inhibition.

Objective: To determine the Ki of DL-THA for EAAT subtypes by measuring the inhibition of substrate-induced currents.

Methodology:

-

Oocyte Preparation:

-

Stage V-VI oocytes are harvested from female Xenopus laevis.

-

The oocytes are defolliculated, typically by treatment with collagenase.

-

cRNA encoding the human EAAT subtype of interest (e.g., EAAT4 or EAAT5) is injected into the oocytes.

-

Injected oocytes are incubated for 2-7 days at 16-18°C to allow for protein expression.

-

-

Two-Electrode Voltage Clamp (TEVC):

-

An oocyte expressing the transporter is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

The membrane potential is clamped at a holding potential, typically -60 mV.

-

-

Data Acquisition:

-

A stable baseline current is established.

-

The oocyte is perfused with a solution containing a known concentration of a substrate (e.g., L-glutamate or L-aspartate), which elicits an inward current due to the electrogenic nature of the transport process.

-

After washout and return to baseline, the oocyte is co-perfused with the substrate and a specific concentration of DL-THA. The reduction in the substrate-induced current indicates inhibition.

-

This process is repeated for a range of DL-THA concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

The percentage of inhibition of the substrate-induced current is calculated for each concentration of DL-THA.

-

The IC50 is determined by fitting the data to a standard inhibition curve.

-

For competitive inhibitors, a Schild analysis can be performed by measuring substrate dose-response curves in the presence of different fixed concentrations of DL-THA. The parallel rightward shift of the curves allows for the calculation of the Ki.

-

Conclusion

This compound operates through a well-defined, dual-faceted mechanism. Primarily, it acts as a potent, competitive inhibitor of all five major EAAT subtypes, with a notable distinction between being a transportable substrate for EAATs 1-4 and a non-transportable blocker of EAAT5. This primary action disrupts the clearance of synaptic glutamate, making it an invaluable tool for studying the physiological and pathological roles of glutamate transporters. Secondarily, its ability to be transported into presynaptic terminals and subsequently released as a false neurotransmitter adds a layer of complexity to its in vivo effects. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental protocols, is essential for its effective application in neuroscience research and for the development of novel therapeutics targeting the glutamate transport system.

References

- 1. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the high-affinity uptake of D-[3H]aspartate in rate by L-alpha-aminoadipate and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to DL-threo-3-Hydroxyaspartic Acid: History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-proteinogenic amino acid that has garnered significant interest in the scientific community, primarily for its role as a potent inhibitor of excitatory amino acid transporters (EAATs). This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activity of DL-THA. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. The guide details both classical chemical and modern biocatalytic synthetic routes, presents key quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, it visualizes the mechanism of action and experimental workflows through diagrams rendered in the DOT language.

Introduction

3-Hydroxyaspartic acid, a hydroxylated derivative of the proteinogenic amino acid aspartic acid, exists as four stereoisomers due to its two chiral centers. The DL-threo isomer, a racemic mixture of D-threo-3-hydroxyaspartic acid and L-threo-3-hydroxyaspartic acid, has been a focal point of research due to its significant biological activity. Notably, it acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate concentrations in the synaptic cleft. Dysregulation of glutamate homeostasis is implicated in numerous neurological disorders, making inhibitors like DL-THA valuable tools for research and potential therapeutic development. This guide delves into the key aspects of DL-THA, from its initial synthesis to its application as a pharmacological agent.

History and Discovery

While the precise first synthesis of this compound is not attributed to a single definitive publication, early methods for the preparation of β-hydroxyaspartic acid diastereomers were established in the mid-20th century. A foundational and stereospecific method involves the ammonolysis of epoxysuccinic acids. Specifically, the reaction of cis-epoxysuccinic acid with ammonia yields the threo isomers, while the corresponding reaction with trans-epoxysuccinic acid produces the erythro isomers. This classical chemical synthesis route has been refined over the years, providing a reliable method for obtaining the DL-threo racemic mixture.

The natural occurrence of β-hydroxyaspartic acid was later identified in various biological contexts. For instance, the L-erythro form was found in the vitamin K-dependent protein C. Furthermore, derivatives of 3-hydroxyaspartic acid have been identified as components of siderophores, which are iron-chelating compounds produced by microorganisms. The discovery of its potent inhibitory effects on glutamate transporters in the latter half of the 20th century propelled DL-THA into the forefront of neuropharmacological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇NO₅ |

| Molecular Weight | 149.10 g/mol |

| CAS Number | 4294-45-5 |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water. Soluble in aqueous alkali. |

| pKa values | Not definitively reported for the DL-threo isomer. |

Synthesis of this compound

Two primary methodologies have been established for the synthesis of this compound: classical chemical synthesis and modern biocatalytic approaches.

Chemical Synthesis: Ammonolysis of cis-Epoxysuccinic Acid

The stereospecific synthesis of this compound is traditionally achieved through the ammonolysis of cis-epoxysuccinic acid. This reaction proceeds via an SN2 mechanism, where the ammonia attacks one of the epoxide carbons, leading to the formation of the threo diastereomer.

Materials:

-

cis-Epoxysuccinic acid

-

Concentrated ammonium hydroxide solution

-

Hydrochloric acid (for acidification)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-epoxysuccinic acid in an excess of concentrated ammonium hydroxide solution.

-

Heat the reaction mixture at a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3. This will precipitate the amino acid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol and then with diethyl ether to remove impurities.

-

Recrystallize the crude product from hot water to obtain purified this compound.

-

Dry the purified crystals under vacuum.

Biocatalytic Synthesis

More recently, biocatalytic methods have been developed for the synthesis of specific stereoisomers of 3-hydroxyaspartic acid, which can be adapted for the production of the L-threo isomer. These methods often utilize genetically engineered microorganisms, such as Escherichia coli, expressing specific hydroxylase and hydrolase enzymes.

A common biocatalytic route involves the hydroxylation of L-asparagine to L-threo-3-hydroxyasparagine, followed by hydrolysis to L-threo-3-hydroxyaspartic acid. This two-step, one-pot synthesis offers a more environmentally friendly and stereoselective alternative to chemical synthesis.[1]

Materials:

-

Genetically engineered E. coli strain expressing asparagine hydroxylase and asparaginase.

-

L-Asparagine

-

Growth medium (e.g., LB broth)

-

Inducer for gene expression (e.g., IPTG)

-

Bioreactor or shake flasks

-

Centrifuge

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Cell Culture and Induction:

-

Inoculate the engineered E. coli strain into a suitable growth medium.

-

Grow the culture at an appropriate temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth.

-

Induce the expression of the hydroxylase and hydrolase enzymes by adding an inducer (e.g., IPTG) to the culture medium.

-

Continue the incubation at a lower temperature (e.g., 20-25°C) for several hours to allow for protein expression.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cell pellet in a reaction buffer containing L-asparagine as the substrate.

-

Incubate the reaction mixture at an optimal temperature and pH with gentle agitation.

-

Monitor the conversion of L-asparagine to L-threo-3-hydroxyaspartic acid over time using techniques such as HPLC.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

-

The supernatant containing the product can be further purified using chromatographic techniques such as ion-exchange chromatography.

-

Biological Activity: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The primary biological activity of this compound is its potent and competitive inhibition of excitatory amino acid transporters (EAATs). EAATs are a family of sodium-dependent glutamate transporters that are essential for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining normal synaptic transmission. There are five subtypes of EAATs in humans: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.

DL-THA acts as a competitive inhibitor at the glutamate binding site of these transporters. By binding to the transporter, it prevents the uptake of glutamate from the extracellular space into glial cells and neurons.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives has been quantified against various EAAT subtypes. The following table summarizes some of the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Compound | Transporter Subtype | Ki (μM) | IC50 (μM) | Reference |

| L-threo-3-Hydroxyaspartic acid | EAAT1 | 11 | - | [2] |

| EAAT2 | 19 | - | [2] | |

| EAAT3 | 14 | - | [2] | |

| DL-threo-β-Hydroxyaspartic acid | EAAT1 | - | 96 | [3] |

| EAAT2 | - | 31 | [3] | |

| EAAT4 | 0.6 | - | [3] | |

| EAAT5 | 2.5 | - | [3] |

Applications in Research and Drug Development

The ability of this compound to inhibit glutamate uptake makes it an invaluable tool for studying the physiological and pathological roles of EAATs. It is widely used in in vitro and in vivo studies to investigate the consequences of impaired glutamate transport, which is relevant to conditions such as:

-

Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) have all been linked to excitotoxicity.

-

Ischemic stroke: Excessive glutamate release following a stroke contributes significantly to neuronal damage.

-

Epilepsy: Imbalances in excitatory and inhibitory neurotransmission are a hallmark of epilepsy.

-

Neuropathic pain: Alterations in glutamate signaling in the spinal cord are involved in the development and maintenance of chronic pain.

While DL-THA itself has limitations for therapeutic use due to its transportability and potential for non-specific effects, it has served as a lead compound for the development of more potent and selective EAAT inhibitors. The study of its structure-activity relationships has guided the design of novel compounds with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound remains a cornerstone in the study of excitatory amino acid transport. Its history, from its initial chemical synthesis to its characterization as a potent EAAT inhibitor, highlights the progress in our understanding of glutamate neurotransmission. The detailed methodologies for its synthesis and the quantitative data on its biological activity provided in this guide are intended to facilitate further research into the roles of EAATs in health and disease. As a versatile research tool and a precursor for the development of novel therapeutics, DL-THA will undoubtedly continue to be of great interest to the scientific community.

References

An In-depth Technical Guide to the Chemical and Physical Properties of DL-threo-3-Hydroxyaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-3-Hydroxyaspartic acid is a non-proteinogenic amino acid that has garnered significant interest in the scientific community, primarily for its role as a potent inhibitor of excitatory amino acid transporters (EAATs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its biological activity. The information is curated to be a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a dicarboxylic amino acid with a hydroxyl group at the beta-position. This substitution introduces a second chiral center, leading to four possible stereoisomers. The DL-threo racemate is a subject of particular interest due to its biological activities. While some physical properties like a precise melting point and pKa values are not consistently reported in publicly available literature, a summary of its known properties is presented below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | DL-threo-β-Hydroxyaspartic acid, DL-THA | [2] |

| Molecular Formula | C₄H₇NO₅ | [1] |

| Molecular Weight | 149.10 g/mol | [1] |

| CAS Number | 4294-45-5 | |

| Appearance | Solid | [2] |

| Melting Point | Not consistently reported. Described as a solid that may decompose upon heating. | [3] |

| pKa Values | Not experimentally determined in reviewed literature. |

Solubility

This compound exhibits limited solubility in water and many common organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [2] |

| 1 eq. NaOH | Soluble up to 100 mM | [4] |

| Acetonitrile | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| DMSO | Slightly soluble | [2] |

| Ethanol | Slightly soluble | [2] |

| PBS (pH 7.2) | Slightly soluble | [2] |

Spectral Data

-

¹H NMR: Signals corresponding to the protons on the α- and β-carbons, as well as exchangeable protons from the amine, hydroxyl, and carboxylic acid groups.

-

¹³C NMR: Resonances for the two carboxylic acid carbons, the α-carbon, and the β-carbon.

-

IR Spectroscopy: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxylic acid), and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as H₂O, COOH, and NH₃.

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the ammonolysis of cis-epoxysuccinic acid.[5] While detailed, step-by-step protocols can vary, a general procedure is outlined below. A biosynthetic "one-pot" method has also been described, offering an alternative route.[6]

Protocol: Synthesis from cis-Epoxysuccinic Acid

-

Preparation of cis-Epoxysuccinic Acid: This starting material can be synthesized from maleic acid through epoxidation.

-

Ammonolysis: The sodium salt of cis-epoxysuccinic acid is treated with a concentrated aqueous solution of ammonia (ammonium hydroxide). The reaction mixture is typically stirred at room temperature for an extended period.

-

Isolation: The reaction mixture is then acidified, leading to the precipitation of the crude this compound.

-

Purification: The crude product can be purified by recrystallization. However, due to its high polarity and potential for co-precipitation of ammonium salts, purification via ion-exchange chromatography may be necessary to obtain a highly pure product.[3]

An experimental workflow for a typical chemical synthesis is depicted below:

Biological Activity and Signaling Pathways

The primary and most studied biological activity of this compound is its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs).[2] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

This compound competitively inhibits the uptake of glutamate by various EAAT subtypes. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) vary among the different transporters.

| EAAT Subtype | Ki (µM) | IC50 (µM) | Source(s) |

| EAAT1 (GLAST) | 11 | 96 | [2][4] |

| EAAT2 (GLT-1) | 19 | 31 | [2][4] |

| EAAT3 (EAAC1) | 14 | - | [4] |

| EAAT4 | 0.6 | - | [2] |

| EAAT5 | 2.5 | - | [2] |

Signaling Pathway of EAAT Inhibition and Glutamate Excitotoxicity

By inhibiting EAATs, this compound leads to an accumulation of glutamate in the synaptic cleft and extracellular space. This excess glutamate can overstimulate postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[7][8][9] Prolonged activation of NMDA receptors results in excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that lead to excitotoxicity and neuronal cell death.[10][11]

The signaling pathway illustrating this mechanism is shown below:

Conclusion

This compound is a valuable research tool for studying glutamatergic neurotransmission and the roles of excitatory amino acid transporters in health and disease. Its ability to potently inhibit EAATs makes it a key compound for investigating the mechanisms of glutamate excitotoxicity, which is implicated in various neurological disorders. While some of its physical properties are not extensively documented, the available data on its chemical characteristics, synthesis, and biological activity provide a solid foundation for its application in research and drug development. Further studies to fully characterize its physicochemical properties and to explore its therapeutic potential are warranted.

References

- 1. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 5. journals.asm.org [journals.asm.org]

- 6. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Synthesis and Purification of DL-threo-3-Hydroxyaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of DL-threo-3-Hydroxyaspartic acid, a crucial molecule in various research and development applications. The following sections detail both chemical and biocatalytic synthesis routes, comprehensive purification protocols, and quantitative data to support the selection and implementation of the most suitable methodology.

Chemical Synthesis of this compound

The chemical synthesis of this compound predominantly proceeds via the ammonolysis of cis-epoxysuccinic acid. An improved and efficient method involves the direct use of the sodium salt of cis-epoxysuccinic acid with concentrated ammonium hydroxide, which offers advantages in terms of time and yield.[1]

Experimental Protocol: Ammonolysis of cis-Epoxysuccinic Acid[1]

This protocol is adapted from the improved procedure described by Jones et al. (1969) in the Canadian Journal of Chemistry.

Materials:

-

Sodium salt of cis-epoxysuccinic acid

-

Concentrated ammonium hydroxide

-

Amberlite IRA-400 anion exchange resin (OH- form)

-

10% Acetic acid

-

Ethanol

-

Water

Procedure:

-

A solution of the sodium salt of cis-epoxysuccinic acid is prepared in concentrated ammonium hydroxide.

-

The reaction mixture is heated to progress the ammonolysis reaction.

-

Following the reaction, the solution is evaporated to dryness using a rotary evaporator to remove excess ammonia.

-

The resulting residue is dissolved in water to create a 3% (w/v) solution.

-

The solution is then loaded onto a column packed with Amberlite IRA-400 anion exchange resin (OH- cycle).

-

The column is eluted with 10% acetic acid to recover the amino acid.

-

The acidic eluate containing the product is collected and evaporated to dryness.

-

The final product, this compound, is crystallized from a 1:1 water:ethanol mixture.

Alternative Chemical Synthesis Route

Another established method for the stereospecific synthesis of the threo- and erythro-isomers of β-hydroxy-DL-aspartic acid involves the reaction of cis- and trans-epoxysuccinic acid, respectively, with benzylamine, followed by catalytic hydrogenolysis of the N-benzyl derivatives.[2]

Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid

For comparative purposes and for applications requiring the specific L-enantiomer, biocatalytic methods offer high yields and stereoselectivity. A notable one-pot synthesis utilizes asparaginase-deficient Escherichia coli expressing asparagine hydroxylase.[3] This process can achieve a maximum yield of 96%.[3]

Purification of this compound

Purification of this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts, and any isomeric impurities. A combination of ion-exchange chromatography and crystallization is a highly effective strategy.

Experimental Protocol: Ion-Exchange Chromatography and Crystallization[1]

Ion-Exchange Chromatography:

-

Resin Preparation: An Amberlite IRA-400 anion exchange resin is packed into a column and equilibrated in the hydroxide (OH-) form.

-

Sample Loading: The crude reaction mixture, dissolved in water, is loaded onto the column.

-

Elution: The column is washed with deionized water to remove unbound impurities. The bound this compound is then eluted with a 10% acetic acid solution.

-

Fraction Collection: Fractions are collected and monitored for the presence of the desired amino acid.

Crystallization:

-

Concentration: The fractions containing the purified amino acid are pooled and concentrated by rotary evaporation.

-

Solvent Addition: A 1:1 mixture of water and ethanol is added to the concentrated solution to induce crystallization.

-

Crystal Formation: The solution is cooled to promote the formation of crystals.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a cold solvent mixture, and dried under vacuum.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of 3-Hydroxyaspartic acid.

| Synthesis Method | Starting Material | Product | Reported Yield | Reference |

| Improved Ammonolysis of cis-Epoxysuccinic Acid | Sodium salt of cis-epoxysuccinic acid | DL-erythro-3-Hydroxyaspartic acid | 46% | Jones et al. (1969) |

| One-Pot Biocatalysis with Engineered E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | up to 96% | (PubMed, 25795668) |

| Biocatalysis with intact E. coli expressing asnO gene | L-asparagine | L-threo-3-Hydroxyaspartic acid | 0.076% | (PubMed, 25795668) |

| Biocatalysis with asparaginase I-deficient mutant E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | 8.2% | (PubMed, 25795668) |

| Biocatalysis with T7 promoter enhanced asnO expression in E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | 92% | (PubMed, 25795668) |

Visualized Workflows

Chemical Synthesis and Purification Workflow

References

The Glutamate Transporter Inhibitor DL-threo-3-Hydroxyaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-threo-3-Hydroxyaspartic acid (THA), a classical competitive inhibitor of the excitatory amino acid transporters (EAATs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures to serve as a comprehensive resource for the scientific community.

Introduction to this compound and Glutamate Transport

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its extracellular concentrations are tightly regulated by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs).[1][2][3] These transporters, located on both neurons and glial cells, play a critical role in terminating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1][2]

There are five main subtypes of EAATs:

-

EAAT1 (GLAST) : Predominantly found in astrocytes.

-

EAAT2 (GLT-1) : Also primarily located in astrocytes and responsible for the majority of glutamate uptake in the brain.

-

EAAT3 (EAAC1) : Mainly expressed in neurons.

-

EAAT4 : Primarily found in cerebellar Purkinje cells.

-

EAAT5 : Predominantly located in the retina.

This compound is a structural analog of glutamate that acts as a competitive inhibitor of these transporters. It is a valuable pharmacological tool for studying the physiological and pathological roles of glutamate transport.[4] The L-enantiomer, L-threo-3-Hydroxyaspartic acid, is a potent, transportable inhibitor for EAAT1-4, but a non-transportable inhibitor for EAAT5.[5]

Mechanism of Action

This compound competitively binds to the glutamate binding site on the EAATs, thereby inhibiting the uptake of glutamate. For EAAT1-4, the L-isomer can be transported into the cell, while for EAAT5, it acts as a blocker without being transported.[5] This inhibition of glutamate reuptake leads to an increase in the extracellular concentration of glutamate, which can potentiate glutamatergic signaling and, in excess, lead to excitotoxicity.

Quantitative Data: Inhibitory Activity of THA

The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of THA stereoisomers for various human EAAT subtypes.

Table 1: Inhibitory Constants (Ki) of L-threo-3-Hydroxyaspartic Acid

| Transporter Subtype | Cell Line | Assay Method | Ki (µM) | Reference(s) |

| EAAT1 | HEK293 | [3H]-D-Aspartate Uptake | 11 | [5][6] |

| EAAT2 | HEK293 | [3H]-D-Aspartate Uptake | 19 | [5][6] |

| EAAT3 | HEK293 | [3H]-D-Aspartate Uptake | 14 | [5][6] |

| EAAT4 | Xenopus oocytes | Electrophysiology | 0.6 | [4] |

| EAAT5 | Xenopus oocytes | Electrophysiology | 2.5 | [4] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Transporter Subtype | Cell Line | Assay Method | IC50 (µM) | Reference(s) |

| EAAT1 | COS-1 | [14C]-Glutamate Uptake | 96 | [4] |

| EAAT2 | COS-1 | [14C]-Glutamate Uptake | 31 | [4] |

| Astrocytes (mixed EAATs) | Primary Culture | [3H]-Glutamate Uptake | 168 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on glutamate transporters.

Radiolabeled Substrate Uptake Assay in HEK293 Cells

This protocol describes the measurement of glutamate transporter activity by quantifying the uptake of radiolabeled D-aspartate, a non-metabolizable substrate for EAATs.

Materials:

-

HEK293 cells stably expressing the EAAT subtype of interest

-

Poly-D-lysine coated 24-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

-

Hanks' Balanced Salt Solution (HBSS)

-

[3H]-D-Aspartate

-

Unlabeled D-Aspartate

-

This compound

-

Scintillation fluid

-

Scintillation counter

-

0.1 M NaOH

Procedure:

-

Cell Culture: Seed HEK293 cells expressing the target EAAT subtype onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

-

Preparation of Solutions: Prepare stock solutions of this compound and unlabeled D-aspartate in HBSS. Prepare a working solution of [3H]-D-aspartate in HBSS.

-

Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of pre-warmed HBSS. c. Add 450 µL of HBSS containing various concentrations of this compound to the wells. For control wells, add HBSS without the inhibitor. d. Pre-incubate the plates for 10 minutes at 37°C. e. Initiate the uptake by adding 50 µL of the [3H]-D-aspartate working solution to each well. f. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake. g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS. h. Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: a. Transfer the cell lysates to scintillation vials. b. Add 4 mL of scintillation fluid to each vial. c. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay). b. Normalize the radioactivity counts to the protein concentration. c. Plot the percentage of inhibition of [3H]-D-aspartate uptake against the concentration of this compound. d. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording of EAAT-mediated Currents in Xenopus oocytes

This protocol outlines the two-electrode voltage-clamp (TEVC) technique to measure the currents associated with glutamate transport in Xenopus oocytes expressing a specific EAAT subtype.

Materials:

-

Mature female Xenopus laevis frogs

-

Collagenase type I

-

cRNA encoding the EAAT subtype of interest

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Glass microelectrodes (0.5-2 MΩ resistance)

-

3 M KCl for filling electrodes

-

Perfusion system

Procedure:

-

Oocyte Preparation: a. Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog. b. Treat the ovarian tissue with collagenase type I to defolliculate the oocytes. c. Select stage V-VI oocytes and inject them with the cRNA encoding the target EAAT. d. Incubate the injected oocytes in ND96 solution for 2-5 days at 18°C to allow for protein expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. c. Clamp the oocyte membrane potential at a holding potential of -60 mV. d. Record the baseline current in ND96 solution. e. Apply glutamate or another substrate via the perfusion system and record the inward current generated by the transporter.

-

Inhibition Assay: a. After establishing a stable baseline and substrate-induced current, co-apply this compound with the substrate. b. Record the change in the inward current. A reduction in the current indicates inhibition of the transporter. c. To determine the Ki, apply various concentrations of the inhibitor in the presence of a fixed concentration of the substrate and measure the corresponding currents.

-

Data Analysis: a. Measure the peak amplitude of the substrate-induced currents in the absence and presence of the inhibitor. b. Plot the fractional inhibition of the current against the inhibitor concentration. c. Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to a competitive inhibition model.

Mandatory Visualizations

Signaling Pathway: Glutamatergic Synapse and EAAT Function

Caption: Glutamatergic synapse showing glutamate release, receptor binding, and reuptake by EAATs, which is inhibited by this compound.

Experimental Workflow: Radiolabeled Uptake Assay

Caption: Workflow for determining the IC50 of a glutamate transport inhibitor using a radiolabeled uptake assay.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for characterizing a glutamate transport inhibitor using two-electrode voltage clamp in Xenopus oocytes.

References

- 1. Structure-Function Relationship of Transporters in the Glutamate–Glutamine Cycle of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-threo-3-Hydroxyaspartic Acid in Elucidating Neuronal Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in a wide range of neurological disorders. Understanding the intricate molecular cascades underlying excitotoxicity is paramount for the development of effective neuroprotective therapies. DL-threo-3-Hydroxyaspartic acid (THA), a potent inhibitor of excitatory amino acid transporters (EAATs), has emerged as an invaluable pharmacological tool for inducing and studying excitotoxicity in both in vitro and in vivo models. By blocking the reuptake of glutamate from the synaptic cleft, THA leads to an accumulation of this excitatory neurotransmitter, triggering a cascade of events that culminate in neuronal demise. This technical guide provides an in-depth overview of the use of THA in excitotoxicity research, detailing its mechanism of action, experimental protocols for its application, and the key signaling pathways involved.

Introduction to this compound (THA)

This compound is a competitive inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing the overstimulation of glutamate receptors.[1] THA and its analogs, by blocking these transporters, effectively mimic the pathological condition of impaired glutamate clearance observed in various neurological insults such as ischemia and traumatic brain injury.[2] This makes THA an essential tool for creating controlled experimental models of excitotoxicity to investigate the underlying cellular and molecular mechanisms of neuronal injury.

Mechanism of Action: Inducing Excitotoxicity through Glutamate Transporter Inhibition

The primary mechanism by which THA induces neuronal excitotoxicity is through the competitive inhibition of EAATs. There are five subtypes of EAATs (EAAT1-5) with distinct cellular and regional expression patterns in the central nervous system. THA and its L-isomer, L-threo-3-hydroxyaspartic acid, are potent inhibitors of EAAT1, EAAT2, EAAT3, and EAAT4.[3] The inhibition of these transporters leads to a sustained elevation of glutamate in the synaptic cleft. This excess glutamate continuously activates postsynaptic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5]

The overactivation of these receptors, particularly NMDA receptors, results in a massive influx of calcium ions (Ca²⁺) into the neuron.[6] This intracellular calcium overload triggers a number of downstream cytotoxic cascades, including the activation of degradative enzymes, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[7]

Quantitative Data on THA and its Analogs

The following tables summarize the quantitative data regarding the inhibitory potency of THA and its widely used analog, DL-threo-β-benzyloxyaspartate (DL-TBOA), on various EAAT subtypes and their neurotoxic effects.

| Compound | Transporter | Assay | Potency (Kᵢ/Kₘ/IC₅₀/EC₅₀) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | [³H]-d-Asp uptake | Kᵢ = 11 µM | [3] |

| Human EAAT2 | [³H]-d-Asp uptake | Kᵢ = 19 µM | [3] | |

| Human EAAT3 | [³H]-d-Asp uptake | Kᵢ = 14 µM | [3] | |

| Human EAAT1 | FLIPR Membrane Potential | Kₘ = 3.6 µM | [3] | |

| Human EAAT2 | FLIPR Membrane Potential | Kₘ = 3.8 µM | [3] | |

| Human EAAT3 | FLIPR Membrane Potential | Kₘ = 3.2 µM | [3] | |

| DL-threo-β-Hydroxyaspartic acid | Human EAAT1 | Glutamate uptake in COS-1 cells | IC₅₀ = 96 µM | |

| Human EAAT2 | Glutamate uptake in COS-1 cells | IC₅₀ = 31 µM | ||

| EAAT4 (Xenopus oocytes) | L-aspartate induced inward currents | Kᵢ = 0.6 µM | ||

| EAAT5 (Xenopus oocytes) | L-glutamate induced inward currents | Kᵢ = 2.5 µM | ||

| DL-threo-β-benzyloxyaspartate (DL-TBOA) | Hippocampal Slice Cultures | Propidium Iodide Uptake (48h) | EC₅₀ = 38-48 µM | [1] |

Experimental Protocols

In Vitro Excitotoxicity in Primary Neuronal Cultures

This protocol describes the induction of excitotoxicity in primary cortical neurons using THA.

Materials:

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos) cultured on poly-D-lysine coated plates.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

This compound (THA) stock solution (e.g., 10 mM in sterile water or culture medium, pH adjusted to 7.4).

-

Phosphate-buffered saline (PBS).

-

Cell viability/death assays (e.g., Lactate Dehydrogenase (LDH) assay kit, MTT assay kit, or fluorescent viability stains like Calcein-AM and Propidium Iodide).

Procedure:

-

Cell Culture: Culture primary cortical neurons for at least 7-10 days in vitro (DIV) to allow for the development of mature synaptic connections and expression of glutamate receptors.

-

THA Treatment:

-

Prepare working concentrations of THA in pre-warmed culture medium. A typical concentration range to test for inducing excitotoxicity is 10-500 µM.

-

Remove the existing culture medium from the neurons and replace it with the THA-containing medium.

-

Incubate the neurons for a specified duration. Exposure times can range from 30 minutes to 48 hours, depending on the desired severity of the excitotoxic insult.[8]

-

-

Assessment of Neuronal Death:

-

LDH Assay: At the end of the incubation period, collect the culture supernatant to measure the activity of LDH, a cytosolic enzyme released upon cell lysis.[9][10] Follow the manufacturer's protocol for the LDH assay kit.

-

MTT Assay: To assess cell viability, incubate the cells with MTT solution for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

-

Fluorescent Staining: For direct visualization of live and dead cells, incubate the neurons with a mixture of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for 15-30 minutes. Image the cells using a fluorescence microscope.

-

In Vivo Excitotoxicity via Stereotaxic Injection

This protocol outlines the induction of focal excitotoxic lesions in the rodent brain using THA.

Materials:

-

Adult rat or mouse.

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Microsyringe pump and Hamilton syringe.

-

This compound solution (e.g., 170 nmol in sterile saline).[11]

-

Surgical tools.

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and mount it securely in the stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).

-

Microinjection:

-

Lower the microsyringe to the desired coordinates.

-

Infuse the THA solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage. A total volume of 0.5-1.0 µL is typically used.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Histological Analysis: After a desired survival period (e.g., 24 hours to 7 days), perfuse the animal with fixative (e.g., 4% paraformaldehyde). Collect the brain, cryoprotect, and section it for histological analysis (e.g., Nissl staining to assess neuronal loss, or immunohistochemistry for specific neuronal markers).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of THA-Induced Excitotoxicity

Caption: Signaling cascade of THA-induced excitotoxicity.

Experimental Workflow for In Vitro Excitotoxicity Assay

Caption: Workflow for in vitro THA-induced excitotoxicity.

Conclusion

This compound is a cornerstone tool in the field of neuroscience for modeling and dissecting the complex mechanisms of excitotoxicity. Its ability to reliably induce neuronal death through the inhibition of glutamate transporters provides a robust platform for screening potential neuroprotective compounds and for unraveling the intricate signaling pathways that govern neuronal survival and demise. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of THA in research settings, ultimately contributing to the development of novel therapeutic strategies for a host of devastating neurological disorders.

References

- 1. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Functional Properties of AMPA and NMDA Receptors Expressed in Identified Types of Basal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of NMDA and AMPA glutamate receptors in the induction and the expression of dopamine-mediated sensitization in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Roles of Synaptic and Extrasynaptic NMDA Receptors in Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]

- 11. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DL-threo-3-Hydroxyaspartic Acid on Key Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-3-Hydroxyaspartic acid (THA) is a conformationally restricted analog of the neurotransmitter L-aspartate. Its rigid structure allows for specific interactions with various proteins involved in neurotransmission and metabolism. This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by THA, with a primary focus on its well-documented role as an inhibitor of Excitatory Amino Acid Transporters (EAATs). Additionally, potential indirect effects on other pathways, such as NMDA receptor signaling and phosphoinositide hydrolysis, will be explored. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid in future research and drug development endeavors.

Core Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The primary and most extensively studied biochemical effect of this compound is the competitive inhibition of Excitatory Amino Acid Transporters (EAATs)[1][2]. These transporters are crucial for maintaining low extracellular concentrations of glutamate and aspartate in the central nervous system, thereby preventing excitotoxicity. THA and its stereoisomers act as substrates for some EAAT subtypes, meaning they are transported into the cell, while for others, they act as non-transportable blockers[3].

Quantitative Analysis of EAAT Inhibition

The inhibitory potency of this compound and its related isomers has been quantified across various EAAT subtypes. The following tables summarize the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from multiple studies.

Table 1: Inhibitory Potency (Ki) of 3-Hydroxyaspartate Derivatives on Human EAATs

| Compound | EAAT1 (Ki in µM) | EAAT2 (Ki in µM) | EAAT3 (Ki in µM) | EAAT4 (Ki in µM) | EAAT5 (Ki in µM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | 11 | 19 | 14 | - | - | [4] |

| DL-threo-β-Hydroxyaspartic acid | - | - | - | 0.6 (for L-aspartate induced currents) | 2.5 (for L-glutamate induced currents) | [2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound on Human EAATs

| Compound | EAAT1 (IC50 in µM) | EAAT2 (IC50 in µM) | Reference |

| DL-threo-β-Hydroxyaspartic acid | 96 | 31 | [2] |

Table 3: Michaelis-Menten Constant (Km) for L-(-)-threo-3-Hydroxyaspartic Acid as a Substrate for Human EAATs

| Compound | EAAT1 (Km in µM) | EAAT2 (Km in µM) | EAAT3 (Km in µM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | 3.6 | 3.8 | 3.2 | [4] |

Signaling Pathway Diagram: EAAT Inhibition

The following diagram illustrates the competitive inhibition of EAATs by this compound, leading to an increase in extracellular glutamate concentration.

References

The Endogenous Function of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartate, is emerging as a molecule of significant interest in neuroscience and drug development. While not a proteinogenic amino acid, its endogenous presence and potent interactions with key regulators of excitatory neurotransmission underscore its potential physiological and pathological roles. This technical guide provides a comprehensive overview of the current understanding of 3-hydroxyaspartic acid's endogenous function, with a focus on its neuroactive properties, metabolic pathways, and the experimental methodologies used for its investigation.

Neuroactive Properties of 3-Hydroxyaspartic Acid

The primary endogenous function of 3-hydroxyaspartic acid in the central nervous system (CNS) appears to be the modulation of glutamatergic neurotransmission. This is primarily achieved through its interaction with Excitatory Amino Acid Transporters (EAATs) and, to a lesser extent, N-methyl-D-aspartate (NMDA) receptors. The stereochemistry of 3-hydroxyaspartic acid is critical to its activity, with the L-threo isomer being the most potent biologically active form identified to date.

Interaction with Excitatory Amino Acid Transporters (EAATs)

L-threo-3-hydroxyaspartic acid is a potent competitive inhibitor of several subtypes of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal. By inhibiting these transporters, 3-hydroxyaspartic acid can prolong the presence of glutamate in the synapse, leading to enhanced activation of glutamate receptors.

Different stereoisomers of 3-hydroxyaspartic acid exhibit varied effects on EAATs. For instance, L-(-)-threo-3-hydroxyaspartic acid acts as a transportable inhibitor for EAAT1-4, but a non-transportable inhibitor for EAAT5. This differential activity suggests a potential for nuanced regulation of glutamate signaling in different brain regions where these transporter subtypes are differentially expressed.

Interaction with NMDA Receptors

Some evidence suggests that 3-hydroxyaspartic acid can also interact with NMDA receptors, a key type of ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Studies have shown that DL-threo-3-hydroxyaspartate can reduce the activation of NMDA receptors by glutamate in cultured neurons.[1] This suggests a more complex modulatory role for 3-hydroxyaspartic acid than simple EAAT inhibition, potentially acting as a partial agonist or antagonist at the NMDA receptor under different physiological conditions.

Potential as a False Transmitter

Research has indicated that D,L-threo-β-hydroxyaspartate can be taken up by nerve terminals and subsequently released in a calcium-dependent manner, suggesting it may act as a "false transmitter".[2] This implies that endogenous 3-hydroxyaspartic acid could be packaged into synaptic vesicles and released upon neuronal stimulation, where it could then modulate synaptic activity by interacting with EAATs and NMDA receptors.

Metabolic Pathways of 3-Hydroxyaspartic Acid

The complete metabolic pathway of 3-hydroxyaspartic acid in mammals is not yet fully elucidated. However, studies in microorganisms have provided insights into its biosynthesis and degradation.

Biosynthesis

In some bacteria, such as Streptomyces coelicolor, the biosynthesis of L-threo-3-hydroxyaspartic acid can be achieved through the hydroxylation of L-asparagine by the enzyme asparagine hydroxylase, followed by hydrolysis of the resulting 3-hydroxyasparagine.[3][4] In other microorganisms, β-hydroxylation of aspartate is a key step in the biosynthesis of certain siderophores, which are iron-chelating compounds.[5] The enzyme responsible for this hydroxylation is a non-heme Fe(II)/α-ketoglutarate-dependent β-hydroxylase.[6] Whether a similar enzymatic machinery exists for the endogenous production of 3-hydroxyaspartic acid in mammals remains an area of active investigation.

Degradation

Two primary enzymatic pathways for the degradation of 3-hydroxyaspartic acid have been identified in microorganisms.

-

Aldolase Pathway: L-erythro-3-hydroxyaspartate aldolase catalyzes the cleavage of L-erythro-3-hydroxyaspartate to glycine and glyoxylate.[7]

-

Ammonia-Lyase Pathway: Threo-3-hydroxyaspartate ammonia-lyase converts threo-3-hydroxy-L-aspartate to oxaloacetate and ammonia.[8]

The presence and activity of analogous enzymes in mammalian tissues are yet to be definitively established.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of 3-hydroxyaspartic acid with its known molecular targets.

| Compound | Transporter | Assay | Parameter | Value (μM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | [³H]-d-Asp uptake | Ki | 11 | |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | [³H]-d-Asp uptake | Ki | 19 | |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | [³H]-d-Asp uptake | Ki | 14 | |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | FLIPR Membrane Potential (FMP) | Km | 3.6 | |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | FLIPR Membrane Potential (FMP) | Km | 3.8 | |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | FLIPR Membrane Potential (FMP) | Km | 3.2 | |

| Table 1: Binding Affinities and Kinetic Parameters of L-(-)-threo-3-Hydroxyaspartic Acid for Human Excitatory Amino Acid Transporters (EAATs). |

| Stereoisomer | Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| d-erythro-3-hydroxyaspartate | d-EHA Dehydratase | d-EHA | 2.9 ± 0.2 | 110 ± 3 | 38 | [8] |

| l-threo-3-hydroxyaspartate | d-EHA Dehydratase | l-THA | 1.1 ± 0.1 | 81 ± 2 | 74 | [8] |

| Table 2: Kinetic Parameters of d-erythro-3-hydroxyaspartate Dehydratase from Pseudomonas sp. N99. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of 3-hydroxyaspartic acid.

Quantification of 3-Hydroxyaspartic Acid in Biological Samples

This protocol is adapted from methods for quantifying amino acid neurotransmitters in cerebrospinal fluid (CSF) using high-performance liquid chromatography (HPLC) with fluorescence detection.[9][10]

Objective: To determine the concentration of 3-hydroxyaspartic acid in biological samples such as CSF or brain tissue homogenates.

Materials:

-

Biological sample (CSF, brain tissue)

-

Perchloric acid

-

Homoserine (internal standard)

-

Phosphate buffer (pH 5.5)

-

Methanol

-

o-phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector and a reverse-phase C18 column

Procedure:

-

Sample Preparation:

-

For CSF: Thaw the sample and add a known concentration of homoserine as an internal standard.

-

For brain tissue: Homogenize the tissue in a suitable buffer, centrifuge to remove debris, and collect the supernatant. Add the internal standard.

-

Deproteinize the sample by adding perchloric acid on ice, followed by centrifugation. Collect the supernatant.

-

-

Derivatization:

-

Mix the deproteinized sample with the OPA derivatizing reagent to form fluorescent isoindole derivatives of the amino acids. This can be done manually or using an automated pre-column derivatization system.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the reverse-phase C18 column.

-

Use a mobile phase gradient of phosphate buffer and methanol to separate the amino acid derivatives.

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Identify the peak corresponding to the 3-hydroxyaspartic acid derivative based on its retention time compared to a standard.

-

Quantify the concentration of 3-hydroxyaspartic acid by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of 3-hydroxyaspartic acid.

-

[³H]-d-Aspartate Uptake Assay for EAAT Inhibition

This protocol is a standard method to assess the inhibitory activity of compounds on glutamate transporters.[11]

Objective: To determine the inhibitory potency (Ki) of 3-hydroxyaspartic acid stereoisomers on different EAAT subtypes.

Materials:

-

HEK293 cells stably expressing a specific human EAAT subtype (e.g., EAAT1, EAAT2, EAAT3)

-

[³H]-d-aspartate (radiolabeled substrate)

-

3-hydroxyaspartic acid stereoisomers (test compounds)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the desired EAAT subtype to confluence in appropriate culture plates.

-

Assay Initiation:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the 3-hydroxyaspartic acid stereoisomer for a defined period.

-

Initiate the uptake by adding a fixed concentration of [³H]-d-aspartate.

-

-

Assay Termination:

-

After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-d-aspartate uptake at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Assay for NMDA Receptor Modulation

This protocol is a high-throughput method to assess the modulation of NMDA receptor activity.[12][13]

Objective: To determine if 3-hydroxyaspartic acid modulates NMDA receptor-mediated calcium influx.

Materials:

-

HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Fluo-4 AM or a similar calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with no Mg²⁺)

-

Glutamate and glycine (NMDA receptor co-agonists)

-

3-hydroxyaspartic acid stereoisomers (test compounds)

-

A fluorescence plate reader capable of kinetic reads

Procedure:

-

Cell Preparation:

-

Plate the NMDA receptor-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay:

-

Wash the cells with Mg²⁺-free assay buffer.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the 3-hydroxyaspartic acid stereoisomer at various concentrations.

-

After a short pre-incubation, add a sub-maximal concentration of glutamate and glycine to activate the NMDA receptors.

-

Continue to record the fluorescence to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Compare the calcium response in the presence of 3-hydroxyaspartic acid to the control (glutamate and glycine alone) to determine if it acts as an agonist, antagonist, or allosteric modulator.

-

Visualizations

The following diagrams illustrate key concepts related to the endogenous function of 3-hydroxyaspartic acid.

References

- 1. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-hydroxyaspartate aldolase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantification of Amino Acid Neurotransmitters in Cerebrospinal Fluid of Patients with Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of aspartate and glutamate in human cerebrospinal fluid by high-performance liquid chromatography with automated precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]